molecular formula C23H30ClN3O3S B2668090 4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride CAS No. 1351600-93-5

4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride

Cat. No.: B2668090
CAS No.: 1351600-93-5
M. Wt: 464.02
InChI Key: LTKPCVUSSSKJTB-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenyl group, a thiophene ring, and a piperazine moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride typically involves multiple steps. The process begins with the preparation of the core tetrahydro-2H-pyran-4-carboxamide structure, followed by the introduction of the phenyl and thiophene groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, such as Grignard reagents, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the process. The final product is often purified using methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols or amines.

    Substitution: The phenyl and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols, are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol or amine derivatives.

Scientific Research Applications

4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

4-phenyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]oxane-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S.ClH/c27-21(19-6-17-30-18-19)26-13-11-25(12-14-26)10-9-24-22(28)23(7-15-29-16-8-23)20-4-2-1-3-5-20;/h1-6,17-18H,7-16H2,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKPCVUSSSKJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C(=O)C4=CSC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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